molecular formula C10H10N2O2 B2945814 6,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 99446-39-6

6,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B2945814
CAS No.: 99446-39-6
M. Wt: 190.202
InChI Key: KYNPCXXMNPNXSS-UHFFFAOYSA-N
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Description

6,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a fused pyrazole and pyridine ring system

Mechanism of Action

Target of Action

Similar compounds have been studied for their anti-tubercular properties , suggesting potential targets within the Mycobacterium tuberculosis pathogen.

Biochemical Pathways

The biochemical pathways affected by 6,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid are currently unknown . Given its potential anti-tubercular activity , it may interfere with essential metabolic pathways in Mycobacterium tuberculosis.

Result of Action

If the compound does exhibit anti-tubercular activity , it may lead to the death of Mycobacterium tuberculosis cells or inhibit their growth.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and interaction with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methylpyridine with O-(2,4-dinitrophenyl)hydroxylamine in acetonitrile, followed by heating at 40°C for 18 hours . The resulting mixture is then processed to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyridine derivatives.

Scientific Research Applications

6,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: This compound shares a similar fused ring structure but includes a pyrimidine ring instead of a pyridine ring.

    Pyrazolo[1,5-a]pyridine: This compound is structurally similar but lacks the carboxylic acid group.

Uniqueness

6,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to the presence of the carboxylic acid group, which can participate in various chemical reactions and interactions

Properties

IUPAC Name

6,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-3-4-9-8(10(13)14)5-11-12(9)7(6)2/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNPCXXMNPNXSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=C(C=N2)C(=O)O)C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99446-39-6
Record name 6,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid
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